molecular formula C21H14BrClN2O2 B4883163 N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide

Cat. No. B4883163
M. Wt: 441.7 g/mol
InChI Key: QFGNFYPGJUTERO-UHFFFAOYSA-N
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Description

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways involved in cell growth and survival, including the PI3K/Akt and MAPK pathways. It has also been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects:
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In neurodegenerative diseases, it has been demonstrated to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In infectious diseases, it has been found to have antimicrobial activity by disrupting the cell membrane and inhibiting the activity of various enzymes involved in bacterial and fungal growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide in lab experiments is its potent and selective activity against cancer cells, neurodegenerative diseases, and infectious diseases. Another advantage is its ability to modulate various signaling pathways and enzymes involved in cell growth and survival. However, one of the limitations is its potential toxicity and side effects, which may limit its clinical application.

Future Directions

There are several future directions for the research and development of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. Additionally, it may be beneficial to explore its potential applications in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity. Finally, more studies are needed to evaluate its safety and efficacy in preclinical and clinical trials.

Synthesis Methods

The synthesis of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide involves the condensation of 2-amino-5-bromo-3-phenylbenzoic acid with 4-chlorobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting intermediate is then treated with 2-aminophenol and acetic anhydride to obtain the final product.

Scientific Research Applications

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been widely studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, it has been found to have antimicrobial activity against various pathogens.

properties

IUPAC Name

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClN2O2/c22-15-3-1-2-14(11-15)21-25-18-12-17(8-9-19(18)27-21)24-20(26)10-13-4-6-16(23)7-5-13/h1-9,11-12H,10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGNFYPGJUTERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide

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